molecular formula C10H11Cl2NO B14037320 1-(5-Amino-2-(chloromethyl)phenyl)-2-chloropropan-1-one

1-(5-Amino-2-(chloromethyl)phenyl)-2-chloropropan-1-one

Cat. No.: B14037320
M. Wt: 232.10 g/mol
InChI Key: BTINKVGIFFLFMM-UHFFFAOYSA-N
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Description

1-(5-Amino-2-(chloromethyl)phenyl)-2-chloropropan-1-one is an organic compound with the molecular formula C10H12ClNO This compound is characterized by the presence of an amino group, a chloromethyl group, and a chloropropanone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-2-(chloromethyl)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound followed by amination. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-2-(chloromethyl)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chloromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(5-Amino-2-(chloromethyl)phenyl)-2-chloropropan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-(chloromethyl)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(5-Amino-2-(chloromethyl)phenyl)propan-2-one
  • 1-(5-Amino-2-(chloromethyl)phenyl)propan-1-one

Uniqueness: 1-(5-Amino-2-(chloromethyl)phenyl)-2-chloropropan-1-one is unique due to its specific substitution pattern on the phenyl ring and the presence of both amino and chloromethyl groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

1-[5-amino-2-(chloromethyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H11Cl2NO/c1-6(12)10(14)9-4-8(13)3-2-7(9)5-11/h2-4,6H,5,13H2,1H3

InChI Key

BTINKVGIFFLFMM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC(=C1)N)CCl)Cl

Origin of Product

United States

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